3,4,5,6-Tetrabromo-O-xylene
Overview
Description
3,4,5,6-Tetrabromo-O-xylene is an organobromine compound with the chemical formula C₈H₆Br₄. It is an off-white solid and is one of the three isomers of tetrabromoxylene, with the ortho derivative being the most widely studied . This compound is known for its stability and relatively low reactivity due to the presence of bromine atoms.
Preparation Methods
3,4,5,6-Tetrabromo-O-xylene is typically synthesized through the photochemical reaction of o-xylene with elemental bromine. The reaction proceeds as follows :
C6H4(CH3)2+4Br2→C6H4(CHBr2)2+4HBr
In this process, o-xylene is exposed to ultraviolet light in the presence of bromine, resulting in the substitution of hydrogen atoms with bromine atoms. The reaction is carried out at elevated temperatures, typically around 120°C to 175°C, and requires careful control of bromine addition to avoid loss of bromine through hydrogen bromide evolution .
Chemical Reactions Analysis
3,4,5,6-Tetrabromo-O-xylene undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with sodium iodide to form α,α’-dibromo-o-xylylene, which can further react with dienophiles to produce naphthylene.
Cycloaddition Reactions: The α,α’-dibromo-o-xylylene intermediate can undergo cycloaddition reactions to form benzocyclobutane derivatives.
Common reagents used in these reactions include sodium iodide and dienophiles, with conditions typically involving moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
3,4,5,6-Tetrabromo-O-xylene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of poly(o-phenylene vinylene) via electrochemical polymerization.
Material Science: The compound is used to develop organic thin-film transistors by reacting with naphthalene moieties.
Ligand Synthesis: It is employed in the synthesis of bitopic pyrazole-containing ligands.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrabromo-O-xylene primarily involves its ability to undergo substitution and cycloaddition reactions. The bromine atoms in the compound make it a suitable candidate for forming reactive intermediates like α,α’-dibromo-o-xylylene, which can then participate in further chemical transformations .
Comparison with Similar Compounds
3,4,5,6-Tetrabromo-O-xylene can be compared with other similar compounds such as:
2,3,5,6-Tetrabromo-p-xylene: Another isomer with similar bromination but different positional arrangement of bromine atoms.
Tetrabromo-o-chlorotoluene: A compound with both bromine and chlorine substituents, offering different reactivity and applications.
The uniqueness of this compound lies in its ortho configuration, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5,6-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJRAJZMOVQFEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031116 | |
Record name | 1,2,3,4-tetrabromo-5,6-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,5,6-tetrabromo-o-xylene is an off-white solid. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
705 to 707 °F at 760 mmHg (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
36059-21-9, 2810-69-7 | |
Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 1,2,3,4-tetrabromo-5,6-dimethyl- | |
Source | ChemIDplus | |
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Record name | Xylene, tetrabromo derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036059219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabromo-o-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12002 | |
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Record name | 1,2,3,4-tetrabromo-5,6-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylene, tetrabromo derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.033 | |
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Melting Point |
504 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 3,4,5,6-TETRABROMO-O-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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